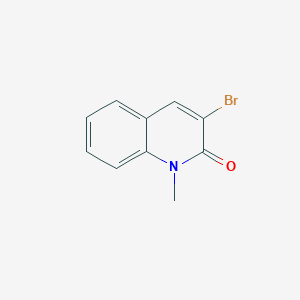

1-Bromo-4-(sulfinylamino)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bromo-substituted benzene compounds involves several chemical strategies, including Wittig-Horner reactions, nucleophilic reactions, and condensation processes. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized through the Wittig-Horner reaction, highlighting the versatility of bromo-substituted benzenes in chemical synthesis (Liang Zuo-qi, 2015).

Molecular Structure Analysis

Structural characterization of bromo-substituted benzene derivatives often involves various spectroscopic and crystallographic techniques. For example, the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, were detailed using FTIR, NMR, XRD, and thermal analysis, providing insights into the molecular geometry and stability arising from charge delocalization and hyperconjugative interactions (K. Sarojini et al., 2012).

Chemical Reactions and Properties

Bromo-substituted benzenes participate in various chemical reactions, including annulation reactions, functionalization, and cyclization processes, demonstrating their reactivity and potential as intermediates for complex molecules. The annulation reactions of α-bromo carbonyls and 1-azadienes, for instance, lead to the efficient construction of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines (Rong Zeng et al., 2019).

Physical Properties Analysis

The physical properties of bromo-substituted benzene compounds, such as fluorescence intensity and emission wavelengths, can be significantly altered by the molecular structure. The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene provide a case study on the impact of steric configuration on photoluminescence properties (Liang Zuo-qi, 2015).

Chemical Properties Analysis

Electrochemical studies offer insights into the regioselective synthesis of derivatives, showcasing the chemical versatility of bromo-substituted benzene compounds. For example, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives from 2-aminodiphenylamine highlights a mild and regioselective protocol for obtaining highly functionalized compounds (Mahnaz Sharafi-kolkeshvandi et al., 2016).

科学的研究の応用

Molecular Electronics

1-Bromo-4-(sulfinylamino)benzene serves as a precursor in the synthesis of molecular wires. Aryl bromides like this compound are vital in creating thiol end-capped molecular wires for applications in molecular electronics. These wires are developed using oligo(phenylenevinylene) and oligo(phenyleneethynylene) through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the creation of complex organic structures. For example, its derivatives are used in intramolecular oxidative bromocyclization reactions, which are key in synthesizing various organic compounds with specific structural features (Fan et al., 2007).

Material Science

In material science, 1-Bromo-4-(sulfinylamino)benzene derivatives are utilized for the synthesis of novel compounds with specific properties. For instance, it's used in creating fluorescent materials, which are important in the development of photoluminescent applications (Liang Zuo-qi, 2015).

Graphene Nanoribbon Synthesis

This compound is a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, making them important in the field of nanotechnology and materials science (Patil et al., 2012).

特性

IUPAC Name |

1-bromo-4-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUHQYMZUJVSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181098 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(sulfinylamino)benzene | |

CAS RN |

26516-62-1 |

Source

|

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamine, 4-bromo-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

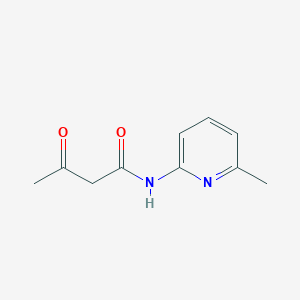

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)